2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a propoxybenzoyl group and a carbamothioylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylbenzoic acid with 4-propoxybenzoyl chloride in the presence of a base such as pyridine to form the corresponding ester. This ester is then treated with thiosemicarbazide under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[(4-methoxybenzoyl)carbamothioylamino]benzoic acid
- 2-Methyl-3-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid
- 2-Methyl-3-[(4-butoxybenzoyl)carbamothioylamino]benzoic acid
Uniqueness
2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxy group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
CAS No. |
530139-00-5 |
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Molecular Formula |
C19H20N2O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-11-25-14-9-7-13(8-10-14)17(22)21-19(26)20-16-6-4-5-15(12(16)2)18(23)24/h4-10H,3,11H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
CXQQLGAQFNJIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Origin of Product |
United States |
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